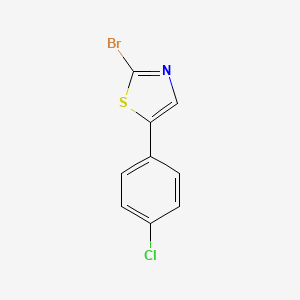
2-bromo-5-(4-chlorophényl)-1,3-thiazole
Vue d'ensemble
Description
“2-Bromo-5-(4-chlorophenyl)thiazole” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound has a molecular weight of 274.57 .
Synthesis Analysis
Thiazoles can be synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another synthesis method involves the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The InChI code for the compound is 1S/C9H5BrClNS/c10-9-8 (13-5-12-9)6-3-1-2-4-7 (6)11/h1-5H .
Applications De Recherche Scientifique
Synthèse Organique : Réactions de Couplage Croisé de Suzuki
2-Bromo-5-(4-chlorophényl)thiazole : est un intermédiaire précieux en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki. Ce composé peut subir des réactions catalysées par le palladium avec des acides boroniques pour former des structures biaryles, qui sont des composants centraux de divers produits pharmaceutiques et matériaux organiques . La possibilité d'aryler sélectivement le cycle thiazole ouvre des voies de synthèse de molécules complexes présentant une activité biologique potentielle.
Propriétés Électroniques et Optiques Non Linéaires (NLO)
Les propriétés électroniques des dérivés de 2-bromo-5-(4-chlorophényl)thiazole ont été étudiées à l'aide de la théorie de la fonctionnelle de la densité (DFT). Ces composés présentent des caractéristiques électroniques intéressantes qui sont précieuses dans le développement de matériaux optiques non linéaires . Les matériaux NLO sont essentiels pour des applications telles que la commutation optique, la modulation et les systèmes de télécommunication.
Études du Potentiel Électrostatique Moléculaire
Les études du potentiel électrostatique moléculaire (MEP) des dérivés de 2-bromo-5-(4-chlorophényl)thiazole fournissent des informations sur la réactivité de ces molécules. Les études MEP aident à comprendre les sites d'attaque électrophile et les réactions nucléophiles, ce qui est essentiel pour concevoir des molécules présentant des profils de réactivité souhaités pour la synthèse chimique et la conception de médicaments .
Activités Antimicrobiennes
Les dérivés synthétisés à partir de 2-bromo-5-(4-chlorophényl)thiazole ont été criblés pour leurs activités antimicrobiennes. Certains de ces composés montrent des résultats prometteurs contre des bactéries comme Escherichia coli, ce qui pourrait conduire au développement de nouveaux agents antibactériens . La relation structure-activité dérivée de ces études peut guider la synthèse de composés antimicrobiens plus puissants.
Propriétés Antioxydantes
Les propriétés antioxydantes des dérivés de 2-bromo-5-(4-chlorophényl)thiazole ont également été explorées. Certains dérivés présentent des activités antioxydantes significatives, qui sont bénéfiques dans la lutte contre les maladies liées au stress oxydatif . Ces résultats pourraient contribuer au développement de nouveaux antioxydants pour un usage thérapeutique.
Activité d'Épuration de l'Oxyde Nitrique
Certains dérivés de 2-bromo-5-(4-chlorophényl)thiazole ont été évalués pour leur activité d'épuration de l'oxyde nitrique. Cette activité est importante car un excès d'oxyde nitrique dans le corps peut conduire à des maladies inflammatoires. Les composés qui peuvent épurer efficacement l'oxyde nitrique ont un potentiel en tant qu'agents anti-inflammatoires .
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Thiazoles have been found in many potent biologically active compounds, and they have been observed to have several biological activities . Therefore, future research could focus on designing and developing new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Mécanisme D'action
Target of Action
It is known that similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications used in diabetes therapy .
Mode of Action
If it acts similarly to other sglt2 inhibitors, it would work by inhibiting the reabsorption of glucose in the kidneys, leading to a reduction in blood glucose levels .
Biochemical Pathways
Sglt2 inhibitors generally affect the renal glucose reabsorption pathway .
Result of Action
If it acts as an sglt2 inhibitor, it would lead to a reduction in blood glucose levels .
Analyse Biochimique
Biochemical Properties
2-Bromo-5-(4-chlorophenyl)thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antifungal activities by inhibiting the growth of bacteria and fungi . It interacts with enzymes such as topoisomerase II, which is crucial for DNA replication and repair . The binding of 2-Bromo-5-(4-chlorophenyl)thiazole to topoisomerase II results in the inhibition of the enzyme’s activity, leading to the disruption of DNA replication and cell death . Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 2-Bromo-5-(4-chlorophenyl)thiazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-Bromo-5-(4-chlorophenyl)thiazole can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Moreover, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-5-(4-chlorophenyl)thiazole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For example, the binding of 2-Bromo-5-(4-chlorophenyl)thiazole to topoisomerase II results in the formation of DNA double-strand breaks, which triggers a G2 cell cycle arrest and ultimately leads to cell death . Additionally, this compound can interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-(4-chlorophenyl)thiazole have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 2-Bromo-5-(4-chlorophenyl)thiazole can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis . These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-(4-chlorophenyl)thiazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, 2-Bromo-5-(4-chlorophenyl)thiazole can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage lead to toxic effects rather than enhanced therapeutic benefits.
Metabolic Pathways
2-Bromo-5-(4-chlorophenyl)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism . This compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites . Additionally, 2-Bromo-5-(4-chlorophenyl)thiazole can influence the synthesis and degradation of biomolecules, further impacting cellular metabolic processes.
Transport and Distribution
The transport and distribution of 2-Bromo-5-(4-chlorophenyl)thiazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of 2-Bromo-5-(4-chlorophenyl)thiazole within specific tissues and organs are influenced by its interactions with transport proteins and its physicochemical properties.
Subcellular Localization
The subcellular localization of 2-Bromo-5-(4-chlorophenyl)thiazole plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 2-Bromo-5-(4-chlorophenyl)thiazole within these compartments can influence its interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
2-bromo-5-(4-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNS/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJHIAUUWANTCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



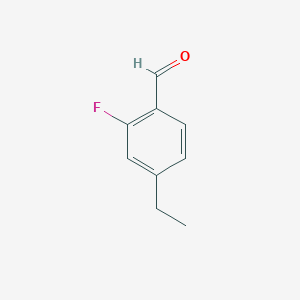
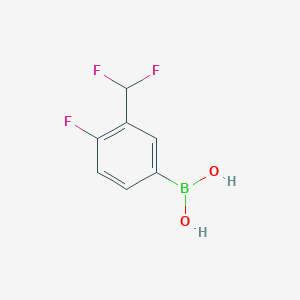
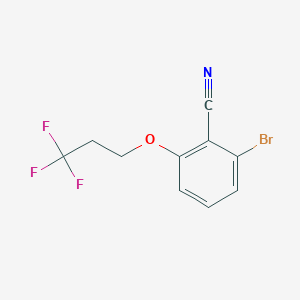


![[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride](/img/structure/B1445895.png)
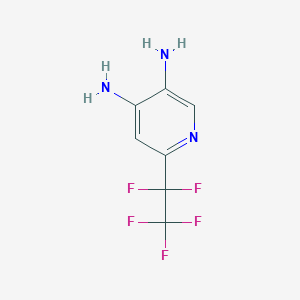
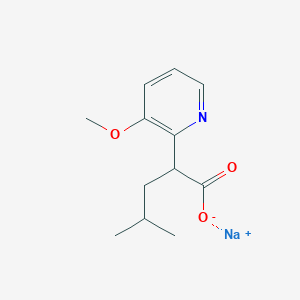
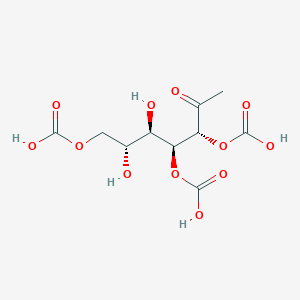

![8-oxa-3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-7,9-dione](/img/structure/B1445906.png)


